2-Chloro-6-fluoro-4-nitrobenzothiazole
Overview
Description
2-Chloro-6-fluoro-4-nitrobenzothiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is a derivative of benzothiazole, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chloro, fluoro, and nitro substituents on the benzothiazole ring enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-nitrobenzothiazole typically involves the introduction of chloro, fluoro, and nitro groups onto the benzothiazole ring. One common method includes the nitration of 2-chloro-6-fluorobenzothiazole using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes that ensure high yield and purity. The process may start with the chlorination of benzothiazole, followed by fluorination and nitration steps. Each step is optimized for reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-nitrobenzothiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzothiazoles: Nucleophilic substitution reactions yield various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-fluoro-4-nitrobenzothiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-nitrobenzothiazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and fluoro substituents enhance the compound’s ability to penetrate biological membranes and reach intracellular targets. The benzothiazole ring can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-nitrobenzothiazole
- 2-Fluoro-6-nitrobenzothiazole
- 2-Chloro-4-nitrobenzothiazole
Uniqueness
2-Chloro-6-fluoro-4-nitrobenzothiazole is unique due to the simultaneous presence of chloro, fluoro, and nitro groups on the benzothiazole ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-6-fluoro-4-nitro-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFN2O2S/c8-7-10-6-4(11(12)13)1-3(9)2-5(6)14-7/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZDSIZZXUYVNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282627 | |
Record name | 2-Chloro-6-fluoro-4-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-53-8 | |
Record name | 2-Chloro-6-fluoro-4-nitrobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluoro-4-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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